![molecular formula C14H17N3O4 B2572418 5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1824114-11-5](/img/structure/B2572418.png)
5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrazolo[1,5-a]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrazolo[1,5-a]pyridine-3-carboxylic acid” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyridine core, which is a fused pyrazole and pyridine ring . This core is substituted at the 5-position with a carbonylamino group, which is further substituted with a 2-methylpropan-2-yl group (also known as a tert-butyl group). The molecule also contains a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system of the pyrazolo[1,5-a]pyridine core, the carbonylamino group at the 5-position, and the carboxylic acid group . The presence of these functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The carbonylamino group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the carboxylic acid group could make the compound acidic, and the compound’s solubility could be influenced by the polar carbonylamino and carboxylic acid groups .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research efforts have demonstrated the synthesis and characterization of pyrazole and pyridine derivatives, underlining their structural diversity and the influence of substituents on their properties. For instance, studies have explored the formation of pyrazole-3-carboxamides and -3-carboxylate derivatives through reactions with binucleophiles, indicating good yields and providing insights into the reaction mechanisms and structural determinations via spectroscopic methods (Yıldırım, Kandemirli, & Akçamur, 2005).
Antimicrobial and Antiviral Activities
Derivatives of pyrazolo[3,4-b]pyridine have been synthesized and evaluated for their antimicrobial and antiviral activities. These studies highlight the potential therapeutic applications of these compounds, including their effectiveness against various pathogens. For example, certain pyrazolopyridine derivatives have shown moderate to good antibacterial activity against both Gram-negative and Gram-positive bacteria, suggesting their potential utility in developing new antimicrobial agents (Panda, Karmakar, & Jena, 2011).
Antitumor Activities
The exploration of pyrazolopyrimidine derivatives for their in vitro antitumor activities against different human cancer cell lines offers promising insights into the development of novel anticancer agents. These studies contribute to understanding the structure-activity relationships, paving the way for the design of more effective anticancer compounds (Hafez et al., 2013).
Luminescent Properties
Research on metal-organic frameworks (MOFs) incorporating azaarylpyrazole carboxylic acids has revealed unique luminescence properties, suggesting applications in sensing, imaging, and light-emitting devices. These studies not only provide a foundation for the development of functional materials but also highlight the versatility of pyrazole derivatives in constructing complex structures with desirable photophysical characteristics (Liu et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-14(2,3)21-13(20)15-7-9-4-5-17-11(6-9)10(8-16-17)12(18)19/h4-6,8H,7H2,1-3H3,(H,15,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMFHCBDEVRZAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=NN2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

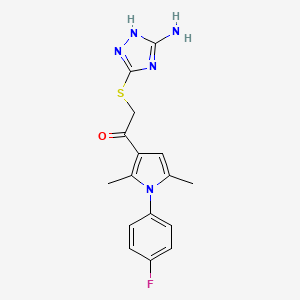

![4-[1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2572340.png)
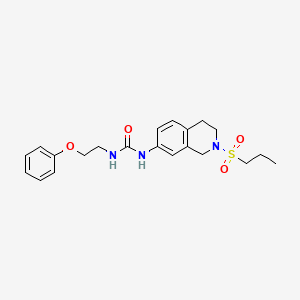
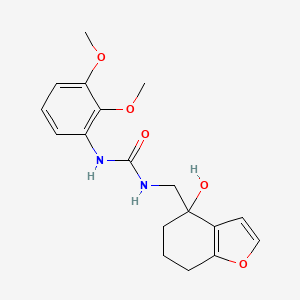


![6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine](/img/structure/B2572350.png)

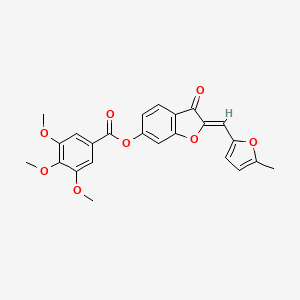
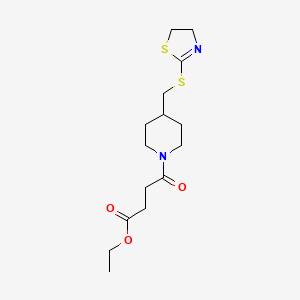
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione](/img/structure/B2572355.png)
![N-(3-acetylphenyl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2572357.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2572358.png)